molecular formula C11H9BrO4 B1597748 Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate CAS No. 59609-59-5

Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate

Cat. No.: B1597748
CAS No.: 59609-59-5
M. Wt: 285.09 g/mol
InChI Key: ZLWZFMIPUOKDJU-UHFFFAOYSA-N
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Description

Significance of α-Halo-β-keto Esters as Reactive Intermediates in Organic Chemistry

α-Halo-β-keto esters are highly valued as reactive intermediates in organic chemistry. Their importance stems from the presence of multiple functional groups that can be selectively targeted to build molecular complexity. These brominated compounds are particularly useful as building blocks for the synthesis of a wide range of both natural and non-natural products. acs.org The α-hydroxy-β-dicarbonyl motif, which is a key structural element in numerous biologically active compounds, agrochemicals, and pharmaceuticals, is readily accessible from α-halo-β-keto ester precursors. researchgate.net

The reactivity of these compounds is largely defined by the halogen at the α-position, which serves as a good leaving group in nucleophilic substitution reactions. This makes them potent alkylating agents. wikipedia.org The dual carbonyl groups also allow for a rich chemistry, including the formation of enolates, which can participate in a variety of condensation and cyclization reactions. fiveable.mefiveable.mefiveable.me This versatility makes α-halo-β-keto esters indispensable intermediates for constructing complex molecular architectures. fiveable.me

Structural Features and Classification within β-Keto Ester Derivatives

A β-keto ester is an organic compound that contains both a ketone and an ester functional group, with the ketone's carbonyl group located on the beta-carbon relative to the ester group. fiveable.mefiveable.meucla.edu This 1,3-dicarbonyl arrangement results in increased acidity of the hydrogen atoms on the intervening α-carbon. fiveable.mefiveable.me The polarization caused by the adjacent carbonyl and ester groups stabilizes the negative charge of the resulting resonance-stabilized enolate ion, making its formation favorable. fiveable.me

In α-halo-β-keto esters, one of these acidic α-hydrogens is replaced by a halogen atom, such as bromine. This substitution significantly influences the molecule's reactivity. The halogen atom serves as an electrophilic site, making the α-carbon susceptible to nucleophilic attack.

Table 1: Classification of β-Keto Ester Derivatives

Classification General Structure Key Features Example
Simple β-Keto Ester R-CO-CH₂-CO-OR'Contains a ketone at the β-position relative to the ester. Possesses two acidic α-hydrogens.Ethyl acetoacetate
α-Substituted β-Keto Ester R-CO-CHR''-CO-OR'An alkyl or aryl group replaces one of the α-hydrogens.Ethyl 2-methylacetoacetate
α-Halo-β-keto Ester R-CO-CHX-CO-OR'A halogen atom (X = Cl, Br, I) replaces one of the α-hydrogens, creating a reactive site for substitution.Methyl 2-bromo-3-oxobutanoate
α-Halo-β-diketo Ester R-CO-CX(CO-R'')-CO-OR'A halogen is present on the carbon between two keto groups and an ester. This structure is highly activated.Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate

Historical Perspectives and Evolution of Synthetic Strategies for Halogenated Carbonyl Compounds

The synthesis of halogenated carbonyl compounds, particularly at the α-position, is a fundamental transformation in organic chemistry. Historically, direct halogenation was a common approach. mdpi.com

Early methods for the bromination of 1,3-dicarbonyl compounds often involved the use of molecular bromine (Br₂). acs.org The reaction mechanism for α-halogenation can proceed through two primary pathways depending on the conditions. Under acidic conditions, the reaction involves the formation of an enol intermediate, which then reacts with the halogen. libretexts.org In contrast, base-promoted halogenation proceeds through the formation of an enolate ion. libretexts.org A significant drawback of the base-promoted method is the difficulty in stopping the reaction at mono-halogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, making subsequent halogenations faster. libretexts.org

Over the years, significant efforts have been made to develop milder and more selective halogenating agents to overcome the limitations of using elemental halogens. Reagents like N-bromosuccinimide (NBS), often used with a base or other additives, became a popular alternative. acs.org More recently, reagents such as bromodimethylsulfonium bromide (BDMS) have been developed, allowing for highly regioselective α-monobromination of β-keto esters under mild, clean, and base-free conditions. acs.org The evolution of these synthetic strategies reflects a continuous drive towards greater efficiency, selectivity, and safety. A modern frontier in this area is the development of catalytic, enantioselective methods to install a halogenated carbon center, which remains a significant synthetic challenge. acs.org

Table 2: Evolution of α-Bromination Methods for β-Dicarbonyl Compounds

Method Reagent(s) Typical Conditions Advantages Disadvantages
Direct Bromination Molecular Bromine (Br₂)Acidic or basicReadily available reagent.Hazardous, can lead to polybromination, generates HBr byproduct.
NBS Bromination N-Bromosuccinimide (NBS)Often requires a base (e.g., Et₃N) or catalyst.Easier to handle than Br₂, often more selective.Requires additives, byproduct can complicate purification.
BDMS Bromination Bromodimethylsulfonium Bromide (BDMS)Mild (0-5 °C or RT), CH₂Cl₂High regioselectivity for mono-bromination, no added base or catalyst needed, clean reaction. acs.orgReagent needs to be prepared.
Asymmetric Halogenation Halogen source + Chiral CatalystPhase-transfer catalysis or organocatalysisAllows for stereoselective introduction of the halogen. acs.orgCatalyst complexity, may require specific substrates for high enantioselectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-2,4-dioxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)8(12)9(13)7-5-3-2-4-6-7/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWZFMIPUOKDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(C(=O)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377408
Record name methyl 3-bromo-2,4-dioxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59609-59-5
Record name methyl 3-bromo-2,4-dioxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Bromo 2,4 Dioxo 4 Phenylbutanoate

Direct α-Bromination Protocols for β-Keto Esters

Direct bromination of the α-position of β-dicarbonyl compounds is a fundamental transformation in organic chemistry. The mechanism typically involves the formation of an enol or enolate intermediate, which acts as a nucleophile that attacks an electrophilic bromine source. libretexts.org For a substrate like Methyl 4-phenyl-2,4-dioxobutanoate, the enol is expected to form preferentially at the C3 position due to conjugation with both carbonyl groups, directing the halogenation to this site. libretexts.org

A significant challenge in the bromination of β-keto esters is controlling the reaction to yield the desired mono-brominated product. acs.org Over-bromination can lead to the formation of α,α-dibromo species, and some mono-brominated products can be unstable, potentially undergoing disproportionation. acs.org Therefore, the development of highly regioselective methods is crucial. The goal is to achieve selective α-monobromination, a useful transformation that creates valuable synthetic building blocks. acs.org

To address the challenges of selectivity and harsh reaction conditions associated with traditional reagents like molecular bromine, milder brominating agents have been developed. acs.orgacs.org Among these, Bromodimethylsulfonium Bromide (BDMS) has emerged as a particularly effective and regioselective reagent for the α-monobromination of β-keto esters and 1,3-diketones. organic-chemistry.orgnih.govacs.org

Research has demonstrated that BDMS efficiently mono-brominates a wide array of β-keto esters with excellent yields. acs.orgcapes.gov.br The reaction is typically carried out under mild conditions, such as at 0-5 °C or room temperature, in a solvent like dichloromethane. acs.orgacs.org A key advantage of the BDMS protocol is its simplicity; it does not require the addition of any base, Lewis acid, or other catalyst, which are often necessary for reactions using N-bromosuccinimide (NBS). acs.orgcapes.gov.br It is believed that the bromodimethylsulfonium ion may stabilize the enol form of the mono-brominated product, which hinders further bromination or disproportionation. acs.org

The general procedure involves adding BDMS to a solution of the β-keto ester in dichloromethane. acs.org This method represents a cleaner, safer, and more efficient alternative to using hazardous molecular bromine. acs.orgorganic-chemistry.org

Table 1: Regioselective α-Monobromination of various β-Keto Esters using BDMS Data sourced from Khan, A. T., et al. (2006). The Journal of Organic Chemistry. acs.orgorganic-chemistry.org

Indirect Synthetic Pathways to α-Bromo-β-keto Ester Architectures

Indirect pathways involve the synthesis of a suitable precursor which is then converted to the final α-bromo-β-keto ester. This often begins with the construction of the core β-keto ester skeleton.

The synthesis of Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate logically begins with the preparation of its non-brominated precursor, Methyl 4-phenyl-2,4-dioxobutanoate . This precursor is typically synthesized via a Claisen condensation reaction. ut.ac.ir In this procedure, an appropriate acetophenone (B1666503) derivative reacts with an oxalate (B1200264) ester, such as dimethyl oxalate, in the presence of a strong base like sodium ethoxide or sodium methoxide. ut.ac.ir

This reaction functionalizes the acetophenone at the methyl group, creating the 1,3-dicarbonyl system of the β-keto ester. ut.ac.ir Once the Methyl 4-phenyl-2,4-dioxobutanoate precursor has been synthesized and purified, it can then undergo a direct α-bromination reaction, for instance using the BDMS protocol described previously, to yield the target compound, this compound.

The α-keto ester moiety is a key structural feature of the target molecule. Synthetic methods that build this functionality are therefore highly relevant. While not a direct route to the final brominated product, the synthesis of α-keto ester precursors is a critical area of study. Various methods exist for this purpose. For example, β-keto esters can be converted to α-keto esters through oxidative cleavage, although a specific method using Oxone was retracted due to issues with reproducibility. organic-chemistry.org More established routes include the NbCl₅-catalyzed reaction of aldehydes with ethyl diazoacetate to produce β-keto esters, which are structurally related precursors. organic-chemistry.org Another advanced strategy involves the direct aerobic visible-light photooxidation of ethylbenzenes using a bromine source like aqueous HBr, which can directly yield α-keto esters. thieme-connect.de Such oxidative transformations are integral to the broader synthetic toolbox available for constructing the complex architectures required for compounds like this compound.

Emerging Sustainable Synthetic Strategies for Halogenated Organic Building Blocks

The incorporation of halogens is a critical transformation in organic synthesis, with a significant percentage of pharmaceuticals and agrochemicals containing at least one halogen atom. researchgate.net However, traditional halogenation methods often employ hazardous reagents like elemental bromine (Br₂), which is toxic, corrosive, and difficult to handle. stackexchange.comacs.org This has driven the development of greener and more sustainable synthetic strategies for producing halogenated organic building blocks.

A primary focus of green chemistry is the replacement of hazardous reagents with safer alternatives. acsgcipr.org For brominations, N-halo-reagents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) are prominent greener substitutes for molecular bromine. stackexchange.comresearchgate.net NBS, a crystalline solid, is easier and safer to handle than liquid bromine and is highly effective for the bromination of active methylene (B1212753) compounds like β-keto esters. psu.edustackexchange.com

Another significant advancement is the development of solvent-free reaction conditions. Research has demonstrated that the bromination of 1,3-diketones and β-keto esters can be successfully achieved by the simple trituration (grinding) of the solid reactants with NBS at room temperature. psu.edursc.org This method often results in high yields of the monobrominated product and simplifies the work-up procedure, which may only require water to remove the succinimide (B58015) byproduct, thus eliminating the need for organic solvents. psu.edursc.org

Catalysis also plays a crucial role in sustainable synthesis. The use of solid acid catalysts, such as Montmorillonite K-10 clay, has been shown to facilitate the regioselective α-bromination of aralkyl ketones with NBS, offering advantages like short reaction times, simple workup, and the potential for catalyst recycling. tandfonline.com

One of the most innovative and sustainable approaches is the use of enzymes. researchgate.net Halogenase enzymes, found in nature, can catalyze the regioselective halogenation of a wide array of organic molecules under mild, aqueous conditions. researchgate.netnih.gov Flavin-dependent halogenases (FDHs), in particular, are capable of selectively halogenating electron-rich aromatic or enolate groups. researchgate.net These enzymes use benign halide salts and an oxidant, avoiding the need for harsh halogenating agents. nih.govfrontiersin.org While the industrial-scale application of halogenases is still an emerging field, it holds significant promise for the future of green halogenation chemistry. nih.govfrontiersin.org

The table below provides an overview of various brominating agents used for dicarbonyl compounds, highlighting the trend towards more sustainable options.

Reagent/SystemSubstrate TypeTypical ConditionsAdvantages
Molecular Bromine (Br₂)Ketones, β-Keto EstersOrganic Solvent (e.g., Chloroform, Acetic Acid)High reactivity
N-Bromosuccinimide (NBS)β-Keto Esters, 1,3-DiketonesSolvent-free, trituration at room temperatureSafer handling, no organic solvent required, simple workup. psu.edursc.org
NBS / Montmorillonite K-10Aralkyl KetonesMethanol, 60-65 °CHigh regioselectivity, reusable catalyst, good yields. tandfonline.com
1,3-Dibromo-5,5-dimethylhydantoinBenzylic DiolsTetrahydrofuran (THF)Environmentally benign solvent and reagent. researchgate.net
Flavin-dependent HalogenasesElectron-rich aromatics, enolatesAqueous buffer, ambient temperatureHigh regioselectivity, mild and environmentally benign conditions. researchgate.net

The following table summarizes the key features of emerging sustainable halogenation strategies.

StrategyKey FeaturesExample
Greener Reagents Replacement of hazardous chemicals (e.g., Br₂) with safer, easier-to-handle alternatives.Using N-bromosuccinimide (NBS) instead of liquid bromine. stackexchange.com
Solvent-Free Synthesis Reactions are conducted without a solvent medium, reducing waste and environmental impact.Trituration of a β-keto ester with solid NBS. psu.edursc.org
Heterogeneous Catalysis Use of solid, reusable catalysts to improve reaction efficiency and simplify product purification.Montmorillonite K-10 clay for regioselective bromination. tandfonline.com
Enzymatic Halogenation Biocatalysis using enzymes for highly selective reactions under mild, aqueous conditions.Flavin-dependent halogenases for site-selective bromination. nih.govfrontiersin.org
In-situ Reagent Generation Generating the reactive halogenating species directly in the reaction mixture from less hazardous precursors.Generation of bromine from HBr and an oxidant. beyondbenign.org

Reactivity and Transformational Chemistry of Methyl 3 Bromo 2,4 Dioxo 4 Phenylbutanoate

Radical-Mediated Cyclization Reactions

The bromine atom in Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate can be homolytically cleaved under photoredox conditions to generate a carbon-centered radical. This reactive intermediate is central to its participation in intramolecular cyclization reactions, particularly for the formation of cyclopropane (B1198618) rings.

A significant transformation involving α-bromo-β-keto esters such as this compound is the photoredox-catalyzed intramolecular cyclopropanation with alkenes. researchgate.netrsc.org This method provides a mild and efficient pathway to construct functionalized bicyclic cyclopropanes. rsc.org The reaction typically proceeds in a one-pot sequence at room temperature, often in an aqueous medium, highlighting its green chemistry credentials. researchgate.netrsc.org A key aspect of this process is the sequential nature, which begins with radical addition and is followed by cyclization. researchgate.net The presence of a mild base, such as 2,6-lutidine, has been found to be crucial for promoting the cyclization step under mild conditions. rsc.org

The general applicability of this reaction allows for the construction of a diverse range of functionalized bicyclic systems, including those fused to five-, six-, and seven-membered rings. rsc.org

Table 1: Key Features of Photoredox-Catalyzed Intramolecular Cyclopropanation

FeatureDescription
Catalyst Typically a photoredox catalyst (e.g., Ruthenium or Iridium complexes)
Reaction Type Sequential Intramolecular Radical Addition and Cyclization
Key Reagent Mild base (e.g., 2,6-lutidine)
Conditions Room temperature, visible light irradiation, often in aqueous media
Products Functionalized bicyclic cyclopropanes

The foundational step of the aforementioned cyclopropanation is the intramolecular radical addition of the α-bromo-β-keto ester to an olefinic substrate. researchgate.net Upon generation of the radical at the α-carbon via photoredox catalysis, it adds to a tethered alkene moiety within the same molecule. This addition is the key carbon-carbon bond-forming event that sets the stage for the subsequent ring-closing step to form the cyclopropane ring. The entire process, from radical generation to the final cyclized product, occurs as a sequential reaction cascade within a single pot. rsc.org This radical addition pathway underscores the utility of compounds like this compound in complex molecule synthesis where multiple bonds are formed in a single operation.

Nucleophilic Substitution and Condensation Reactions

Beyond radical pathways, the electrophilic nature of the carbon bearing the bromine atom, along with the acidity of the α-proton, allows this compound to participate in nucleophilic substitution and condensation reactions.

The Blaise reaction traditionally involves the reaction of an α-bromoester with a nitrile in the presence of zinc metal to form a β-ketoester. wikipedia.orgorganic-chemistry.org When applied to an α-bromo-β-keto ester substrate like this compound, the reaction offers a pathway to more complex dicarbonyl compounds. The mechanism initiates with the formation of an organozinc intermediate (a zinc enolate) at the α-carbon. wikipedia.org This nucleophilic enolate then attacks the electrophilic carbon of a nitrile. The resulting imine intermediate can be hydrolyzed under acidic conditions to yield a 1,3,5-triketone derivative or worked up with a base like aqueous potassium carbonate to furnish the corresponding β-enamino-δ-keto ester. wikipedia.orgorganic-chemistry.orgpondiuni.edu.in

While the classic Blaise reaction employs zinc, other metals have been explored to mediate similar transformations. Although direct literature on indium-mediated Blaise reactions of α-bromo-β-keto esters with nitriles is scarce, related indium-catalyzed reactions provide a pathway to analogous products. For instance, β-dicarbonyl compounds, which share structural similarity with the enol form of this compound, can react with amines in the presence of catalytic amounts of indium tribromide (InBr₃) to produce β-enamino ketones and esters. researchgate.net This reaction proceeds efficiently at room temperature under solvent-free conditions, offering a general and effective method for enamino ester synthesis. researchgate.net This suggests a potential, albeit underexplored, avenue for indium to mediate the condensation of a Blaise intermediate with an amine (formed from nitrile reduction in situ) or to catalyze the direct condensation of the β-keto ester with an amine to achieve enamino ester formation.

Table 2: Comparison of Zinc and Indium in Related Transformations

MetalReactantsProduct TypeKey Features
Zinc (Classic Blaise) α-Bromo-β-keto ester + Nitrileβ-Enamino-δ-keto ester or 1,3,5-TriketoneStoichiometric metal use, forms organozinc intermediate. wikipedia.orgorganic-chemistry.org
Indium (Related Reaction) β-Dicarbonyl compound + Amineβ-Enamino esterCatalytic InBr₃, mild conditions, solvent-free option. researchgate.net

The scope of the traditional Blaise reaction can be constrained by the nature of both the nitrile and the α-haloester substrate. organic-chemistry.orgjk-sci.com A significant limitation is the potential for self-condensation of the ester, particularly with more reactive substrates like α-bromo-β-keto esters. organic-chemistry.org The presence of multiple carbonyl groups in this compound increases its acidity and the number of potential reaction sites, which can lead to side reactions and lower yields.

The choice of nitrile also plays a critical role. While aliphatic and aromatic nitriles can be used, their electronic and steric properties can influence the reaction efficiency. pondiuni.edu.in Modifications to the classical procedure, such as using activated zinc and carefully controlling the addition of the bromo-ester, have been shown to improve yields and broaden the substrate scope. organic-chemistry.org However, the increased complexity and reactivity of α-bromo-β-keto esters compared to simple α-bromoesters mean that optimizing conditions to favor the desired cross-condensation over side reactions remains a key challenge. pondiuni.edu.in

Direct Aldolization Reactions Involving β-Stereogenic α-Keto Esters

The presence of a stereocenter at the β-position, where the bromine atom resides, categorizes this compound as a β-stereogenic α-keto ester. This structural feature is of significant interest in the realm of asymmetric synthesis, particularly in direct aldolization reactions. Research into the dynamic kinetic asymmetric transformations (DyKAT) of racemic β-bromo-α-keto esters has demonstrated that these compounds can serve as effective substrates in direct aldol (B89426) reactions with various nucleophiles, such as nitromethane (B149229) and acetone (B3395972). cymitquimica.com

These reactions, often facilitated by organocatalysts, can proceed with high levels of diastereoselectivity and enantioselectivity, affording fully substituted α-glycolic acid derivatives. cymitquimica.com The mechanism is believed to involve a catalyst-mediated racemization of the β-bromo-α-keto ester, allowing for the conversion of the entire racemic mixture into a single, desired stereoisomeric product. cymitquimica.com While specific studies on this compound in this context are not extensively documented in publicly available literature, the general principles established for β-stereogenic α-keto esters provide a strong foundation for predicting its reactivity. The aldol adducts generated from such reactions are valuable precursors for the synthesis of complex molecules with multiple stereocenters.

Table 1: Representative Direct Aldolization of β-Stereogenic α-Keto Esters Note: This table represents a general transformation for the class of compounds and is not specific to this compound due to a lack of specific literature data.

Nucleophile Catalyst System Product Type Potential Yield & Selectivity
Nitromethane (Henry Reaction) Chiral Organocatalyst α-Hydroxy-β-nitro-γ-bromo-δ-oxo ester High yield, high dr and er

Elimination Reactions to Form Unsaturated Systems

The bromine atom in this compound serves as a good leaving group, facilitating elimination reactions to generate α,β-unsaturated carbonyl compounds. These unsaturated systems are highly valuable building blocks in organic synthesis, participating in a wide array of subsequent transformations.

Dehydrobromination to α,β-Unsaturated Carbonyl Compounds

The treatment of this compound with a suitable base can induce the elimination of hydrogen bromide (HBr), leading to the formation of a carbon-carbon double bond. This dehydrobromination reaction results in the synthesis of methyl 2-benzoyl-2-butenoate or related unsaturated derivatives. The regioselectivity of this elimination is influenced by the reaction conditions and the nature of the base employed. The resulting α,β-unsaturated carbonyl compound is a conjugated system, with the double bond in conjugation with both the ester and ketone carbonyl groups, as well as the phenyl ring. This extended conjugation enhances the stability of the product and influences its subsequent reactivity.

Base-Catalyzed Elimination Processes (e.g., Pyridine)

Table 2: General Conditions for Dehydrobromination of α-Bromo-β-dicarbonyls Note: This table represents general conditions and is not based on specific experimental data for this compound.

Base Solvent Temperature Potential Product
Pyridine (B92270) Dichloromethane or Toluene Room Temperature to Reflux α,β-Unsaturated dicarbonyl compound
Triethylamine Tetrahydrofuran Room Temperature α,β-Unsaturated dicarbonyl compound

Cross-Coupling and Other Metal-Catalyzed Transformations

The carbon-bromine bond in this compound presents an opportunity for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for molecular construction, allowing for the introduction of a wide range of substituents at the α-position of the dicarbonyl moiety.

Prominent examples of such transformations include the Suzuki, Heck, and Sonogashira couplings. In a typical Suzuki coupling, a palladium catalyst would facilitate the reaction between the bromo compound and an organoboron reagent. The Heck reaction would involve the palladium-catalyzed coupling with an alkene, while the Sonogashira coupling would introduce an alkyne moiety.

Although specific literature detailing the application of this compound in these cross-coupling reactions is sparse, the known reactivity of α-bromo carbonyl compounds in such transformations suggests its potential as a viable substrate. The success of these reactions would depend on the careful selection of the catalyst system, ligands, base, and reaction conditions to achieve the desired coupling product in good yield and to avoid potential side reactions, such as self-coupling or decomposition of the starting material. The products of these cross-coupling reactions would be highly functionalized dicarbonyl compounds with significant potential for further synthetic elaboration.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions Note: This table outlines potential reactions based on the general reactivity of α-bromo carbonyl compounds, as specific data for the title compound is unavailable.

Reaction Name Coupling Partner Catalyst System Potential Product Structure
Suzuki Coupling Aryl or Vinyl Boronic Acid Pd(0) catalyst, Base α-Aryl/Vinyl-β-dicarbonyl compound
Heck Coupling Alkene Pd(0) catalyst, Base α-Alkylated-β-dicarbonyl compound

Stereochemical Considerations in Reactions Involving Methyl 3 Bromo 2,4 Dioxo 4 Phenylbutanoate

Dynamic Kinetic Asymmetric Transformations (DyKAT)

Dynamic kinetic asymmetric transformation (DyKAT) is a powerful strategy that allows for the conversion of a racemic mixture of starting materials into a single, highly enantioenriched product in theoretically 100% yield. This process involves the in-situ racemization of the starting material, which allows the less reactive enantiomer to be converted into the more reactive one as the reaction proceeds. For a compound like methyl 3-bromo-2,4-dioxo-4-phenylbutanoate, the stereocenter at the C3 position is prone to racemization, making it a suitable candidate for DyKAT processes.

A critical feature of a successful DyKAT is the efficient racemization of the starting material under the reaction conditions. In the case of α-bromo-β-keto esters, which are structural analogs of this compound, this racemization can be facilitated by a catalyst. Research has shown that the racemization of such compounds can proceed through a facile, catalyst-mediated process. nih.govnih.gov This often occurs under general base catalysis, where the catalyst promotes the epimerization at the stereogenic center. nih.gov

Mechanistic studies on related β-bromo-α-keto esters have indicated that these transformations can operate under a DyKAT Type I manifold. nih.govnih.gov In this type of process, the catalyst is responsible for both the racemization of the starting material and the stereoselective formation of the product. The configurational lability of the α-bromo-β-keto ester is crucial, and experiments have demonstrated that racemization can occur rapidly in the presence of an appropriate catalyst. nih.gov For instance, the racemization of (R)-ethyl 2-bromo-3-oxo-3-phenylpropanoate to its racemic form was observed to be complete in less than 30 minutes in the presence of a cinchona-derived catalyst. nih.gov

Dynamic kinetic asymmetric aldol (B89426) additions of α-bromo-β-keto esters provide a route to densely functionalized molecules with multiple contiguous stereocenters. By employing a suitable chiral catalyst, it is possible to control both the relative and absolute stereochemistry of the aldol adducts. Research on the direct aldolization of racemic β-bromo-α-keto esters with nucleophiles like nitromethane (B149229) (a Henry reaction) and acetone (B3395972) has demonstrated high levels of diastereoselectivity and enantioselectivity. nih.gov

These reactions generate fully substituted α-glycolic acid derivatives in excellent yields and with high stereocontrol. nih.govnih.gov The choice of catalyst is paramount in achieving this control. For example, cinchona alkaloid-derived catalysts have been successfully employed to promote these transformations. nih.gov The catalyst not only facilitates the racemization of the α-bromo-β-keto ester but also activates the nucleophile and directs its attack on the electrophilic ketone with high facial selectivity. nih.gov

The following table summarizes the results of a DyKAT aldol addition of a phenyl-substituted β-bromo-α-keto ester with nitromethane and acetone, showcasing the high levels of stereoselectivity that can be achieved.

NucleophileCatalystSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Nitromethane(DHQD)₂PHALToluene98>20:195
Acetone(DHQD)₂PHALToluene95>20:192

Table 1: Diastereoselective and enantioselective aldol additions of ethyl 2-bromo-3-oxo-3-phenylpropanoate. Data sourced from analogous systems. nih.gov

Asymmetric Induction in Reactions of Chiral Derivatives

An alternative approach to controlling the stereochemical outcome of reactions is through asymmetric induction, where a chiral auxiliary is temporarily incorporated into the molecule. This chiral auxiliary directs the stereochemical course of a reaction, and is subsequently removed to yield the desired enantiomerically enriched product.

For substrates like this compound, a chiral auxiliary could be introduced by forming an amide or ester linkage with a chiral alcohol or amine. The steric and electronic properties of the chiral auxiliary then influence the facial selectivity of subsequent reactions at the prochiral centers.

For instance, in the context of α-bromo carboxylic acid derivatives, chiral auxiliaries have been used to achieve dynamic kinetic resolution in nucleophilic substitution reactions. In a study involving N-(α-bromo-α-phenylacetyl)-L-alanine methyl ester, a related structure, the chiral L-alanine methyl ester moiety acts as an internal chiral source. researchgate.net In the presence of a nucleophile and suitable additives that promote racemization (such as tetrabutylammonium (B224687) iodide), a dynamic kinetic resolution can be achieved, leading to the formation of one diastereomer in excess. researchgate.net

The following table illustrates the diastereoselectivities achieved in the reaction of an α-bromo-α-phenylacetyl derivative with various amino ester nucleophiles, demonstrating the principle of asymmetric induction in a dynamic kinetic resolution process.

NucleophileSolventDiastereomeric Ratio (dr)
L-Alanine methyl esterCH₃CN90:10
D-Alanine methyl esterCH₃CN85:15
Glycine methyl esterCH₃CN88:12

Table 2: Asymmetric induction in the dynamic kinetic resolution of N-(α-bromo-α-phenylacetyl)-L-alanine methyl ester with amino ester nucleophiles. Data sourced from analogous systems. researchgate.net

This strategy highlights how the covalent attachment of a chiral group can effectively control the stereochemistry of reactions at an adjacent prochiral center, providing a versatile method for the synthesis of enantiomerically enriched compounds.

Mechanistic Investigations of Reactions of Methyl 3 Bromo 2,4 Dioxo 4 Phenylbutanoate

Kinetic Studies for Rate-Determining Steps in Halogenation

Kinetic studies are pivotal in identifying the rate-determining step of a reaction, which in turn provides insights into the reaction mechanism. For the halogenation of ketones and related carbonyl compounds, the rate of reaction is often found to be independent of the halogen concentration. This observation is a cornerstone of the widely accepted mechanism involving enol or enolate formation as the slow, rate-determining step.

Rate = k[Ketone][H⁺]

This rate law indicates that the reaction is first order with respect to the ketone and first order with respect to the acid catalyst, but zero order with respect to the halogen. uchile.cl The generally accepted mechanism that accounts for this kinetic data involves two key steps:

Enolization (Rate-Determining): The ketone undergoes a slow, acid-catalyzed tautomerization to its enol form.

Halogenation (Fast): The electron-rich enol rapidly reacts with the electrophilic halogen.

Given the structure of methyl 3-bromo-2,4-dioxo-4-phenylbutanoate, the presence of the dicarbonyl moiety significantly increases the acidity of the α-hydrogen at the C3 position, facilitating enolization. It is therefore highly probable that its halogenation reactions would also follow a similar rate law, where the formation of the enol is the rate-limiting step.

A typical experimental approach to determine these rate orders involves the method of initial rates, where the concentration of each reactant is systematically varied while the others are kept constant. uchile.cl The change in the reaction rate, often monitored spectrophotometrically by the disappearance of the colored halogen, allows for the determination of the reaction order with respect to each species.

Table 1: Expected Rate Law Determination for Halogenation

Experiment[β-Ketoester] (M)[H⁺] (M)[Br₂] (M)Initial Rate (M/s)
10.10.10.01R₁
20.20.10.012 x R₁
30.10.20.012 x R₁
40.10.10.02R₁

This is a hypothetical data table illustrating the expected outcome based on analogous systems.

Role of Enol and Enolate Intermediates in α-Functionalization

The α-position of carbonyl compounds is a key site for functionalization, largely due to the formation of enol and enolate intermediates. sigmaaldrich.com In β-dicarbonyl compounds such as this compound, the acidity of the proton at the C3 position is significantly enhanced due to the electron-withdrawing effects of the two adjacent carbonyl groups. This facilitates the formation of a resonance-stabilized enolate ion upon treatment with a base.

The resulting enolate is a potent nucleophile and can react with a wide range of electrophiles, leading to α-functionalization. The regioselectivity of this functionalization is generally high, with the reaction occurring at the carbon atom rather than the oxygen atoms of the enolate.

The enol form, which is in equilibrium with the keto tautomer, is also a key intermediate, particularly in acid-catalyzed reactions. Although generally less nucleophilic than the enolate, the enol can still react with strong electrophiles. The equilibrium between the keto and enol forms is a dynamic process, and its position can be influenced by factors such as solvent polarity and intramolecular hydrogen bonding.

The synthetic utility of enolate intermediates derived from β-ketoesters is vast, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

Radical Mechanism Elucidation in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. rsc.org α-Halocarbonyl compounds, including this compound, are excellent precursors for the generation of α-carbonyl radicals through single-electron transfer (SET) processes.

A general mechanism for the photoredox-catalyzed reaction of an α-bromo-β-ketoester involves the following steps:

Excitation of the Photocatalyst: A photocatalyst (e.g., [Ir(ppy)₃] or [Ru(bpy)₃]²⁺) absorbs visible light and is promoted to an excited state. researchgate.net

Single-Electron Transfer (SET): The excited photocatalyst can act as a potent reductant, transferring a single electron to the α-bromo-β-ketoester. This results in the cleavage of the carbon-bromine bond and the formation of an α-carbonyl radical and a bromide anion.

Radical Reaction: The highly reactive α-carbonyl radical can then participate in a variety of transformations, such as addition to alkenes or alkynes, or coupling with other radical species. researchgate.net

Catalyst Regeneration: The oxidized photocatalyst is regenerated in a subsequent step, completing the catalytic cycle.

Radical Clock Experiments: To provide evidence for the existence of radical intermediates, radical clock experiments can be employed. uantwerpen.be A radical clock is a molecule that undergoes a characteristic and rapid unimolecular rearrangement if it exists as a radical. By incorporating a radical clock into the substrate, the observation of rearranged products provides strong evidence for a radical-mediated pathway. The rate of the clock reaction is known, allowing for the estimation of the rate of the competing bimolecular reaction. uantwerpen.beresearchgate.net

Table 2: Common Radical Clocks and Their Rearrangement Rates

Radical Clock PrecursorRearranged RadicalRate Constant (kᵣ) at 25°C (s⁻¹)
CyclopropylcarbinylHomoallylic~1 x 10⁸
5-HexenylCyclopentylmethyl~2 x 10⁵

This table provides examples of common radical clocks and is for illustrative purposes.

Mechanistic Insights from Electrochemical Methods (e.g., Cyclic Voltammetry)

A cyclic voltammogram of this compound would be expected to show a reductive wave corresponding to the cleavage of the carbon-bromine bond. The potential at which this reduction occurs provides information about the ease of reduction of the molecule. The mechanism of this electrochemical reduction can be either a concerted dissociative electron transfer, where electron transfer and bond cleavage occur simultaneously, or a stepwise process involving the formation of a radical anion intermediate. researchgate.net

By analyzing the shape of the voltammetric wave, the scan rate dependence of the peak current and potential, and by performing experiments in the presence of proton donors or other reagents, it is possible to distinguish between these mechanisms and to study the fate of the electrochemically generated intermediates. For instance, the α-carbonyl radical generated upon reduction could undergo dimerization, hydrogen atom abstraction from the solvent, or further reduction.

Table 3: Expected Information from Cyclic Voltammetry

CV ParameterMechanistic Insight
Reduction Potential (Eₚᶜ)Thermodynamic ease of C-Br bond cleavage.
Peak Current (iₚ) vs. Scan Rate (ν)Information on diffusion control and coupled chemical reactions.
Reversibility of the WaveStability of the radical anion intermediate.
Effect of Proton DonorsInvolvement of protonation steps in the reaction mechanism.

Computational Analysis of Transition States and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. nih.gov By modeling the potential energy surface of a reaction, computational methods can provide detailed information about the structures and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For reactions involving this compound, computational studies can be used to:

Determine Reaction Energetics: Calculate the activation energies and reaction enthalpies for different possible pathways, allowing for the prediction of the most favorable mechanism.

Visualize Transition State Structures: Provide a three-dimensional picture of the transition state, revealing the key bond-forming and bond-breaking events.

Analyze Reaction Coordinates: Trace the intrinsic reaction coordinate (IRC) to connect the transition state to the reactants and products, confirming that the calculated transition state is correct. researchgate.net

Investigate Solvent Effects: Model the influence of the solvent on the reaction pathway, which is often crucial for reactions in solution.

For example, a computational study of the enolization of this compound could compare the energy barriers for acid-catalyzed and base-catalyzed mechanisms. Similarly, the reaction of the corresponding enolate with an electrophile could be modeled to understand the origins of its regioselectivity and stereoselectivity. In the context of photoredox catalysis, computational methods can be used to calculate the redox potentials of the species involved and to model the electronic structure of the excited state of the photocatalyst.

Advanced Applications of Methyl 3 Bromo 2,4 Dioxo 4 Phenylbutanoate As a Synthetic Intermediate

Building Block for Complex Heterocyclic Structures

The arrangement of electrophilic centers within Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate makes it an ideal substrate for reactions with dinucleophiles to form a wide array of heterocyclic compounds. The 1,3-relationship of the keto groups, along with the adjacent ester, facilitates cyclocondensation reactions to build five- or six-membered rings, which are core structures in many areas of chemical and pharmaceutical science.

This compound is a suitable precursor for the synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, a class of compounds also known as dihydropyrimidinones (DHPMs). This synthesis can be achieved through a cyclocondensation reaction analogous to the well-established Biginelli reaction. researchgate.net In this process, the diketoester scaffold of the starting material reacts with urea (B33335).

The reaction mechanism involves the condensation of urea with the two carbonyl groups of the butanoate chain. This process leads to the formation of the six-membered tetrahydropyrimidine (B8763341) ring. The phenyl group from the starting material becomes a substituent at the C6 position of the resulting heterocyclic ring, and the methyl ester group remains at the C5 position. The bromine atom at the alpha-position can be retained in the final product, offering a reactive handle for further functionalization, or it can be eliminated during the reaction sequence depending on the specific conditions employed. This synthetic route provides an efficient method for accessing highly substituted pyrimidine (B1678525) derivatives. semanticscholar.orgmdpi.com

Precursor in the Synthesis of Biologically Active Compounds

The true value of this compound as a synthetic intermediate is highlighted by its role in preparing molecules with significant biological activity. The heterocyclic systems derived from this compound are known to be pharmacologically important.

The 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate core, synthesized as described above, is a privileged scaffold in medicinal chemistry. mdpi.com These structures are foundational to a variety of therapeutic agents and exhibit a wide range of biological effects. foliamedica.bg Research has shown that derivatives of this heterocyclic system possess potent anticancer, antidiabetic, and antioxidant properties. semanticscholar.orgmdpi.com For instance, specific tetrahydropyrimidine-5-carboxylate derivatives have demonstrated significant cytotoxicity against liver cancer cell lines (HepG2) and function as inhibitors of the alpha-amylase enzyme, which is relevant for managing diabetes. mdpi.com Furthermore, other analogues have been identified as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in the treatment of Alzheimer's disease. tandfonline.com By serving as a key building block for these pyrimidine derivatives, this compound is an important precursor in the discovery of new therapeutic agents.

Intermediate for Chiral Auxiliary and Asymmetric Catalysis Development

The 2,4-dioxoester functionality within this compound makes it an excellent substrate for asymmetric catalysis, particularly for the synthesis of enantiomerically pure molecules. Asymmetric hydrogenation is a powerful technique for creating stereogenic centers with high fidelity. okayama-u.ac.jpualberta.ca

Research on the closely related analogue, ethyl 2,4-dioxo-4-phenylbutyrate, has demonstrated the utility of this scaffold in producing valuable chiral building blocks. researchgate.net The key transformation is the enantioselective hydrogenation of the C2-carbonyl group to a hydroxyl group. This reaction is effectively catalyzed by platinum (Pt) supported on alumina, modified with chiral cinchona alkaloids. researchgate.netacademax.com The choice of the chiral alkaloid modifier dictates which enantiomer of the resulting α-hydroxy ester is formed. For example, using hydrocinchonidine (B8776903) (HCd) as the modifier selectively produces the (R)-enantiomer, while its pseudoenantiomer, hydrocinchonine (B45880) (HCn), yields the (S)-enantiomer, albeit with lower selectivity. researchgate.net

This methodology is directly applicable to this compound. The asymmetric reduction of its C2-keto group would generate a chiral α-hydroxy-β-bromo intermediate, a highly versatile product for the synthesis of complex chiral drugs, such as ACE inhibitors. nih.gov

Table 1: Enantioselective Hydrogenation of 2,4-Dioxo-4-phenylbutanoate Scaffold Data based on the hydrogenation of the ethyl ester analogue. researchgate.net

Catalyst SystemChiral ModifierTarget EnantiomerAchieved Enantiomeric Excess (ee)
5% Pt/Al₂O₃Hydrocinchonidine (HCd)(R)-2-Hydroxy-4-oxo-4-phenylbutyrate84%
5% Pt/Al₂O₃Hydrocinchonine (HCn)(S)-2-Hydroxy-4-oxo-4-phenylbutyrate59%
5% Pt/Al₂O₃iso-Cinchonine (iso-Cn)(S)-2-Hydroxy-4-oxo-4-phenylbutyrate79%

Application in Multicomponent Reactions and Cascade Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. The dense functionality of this compound makes it an ideal component for such reactions. semanticscholar.org

The diketoester framework can react with various combinations of reagents to rapidly generate molecular complexity. For example, related diketones and arylglyoxals are known to participate in MCRs with amines, amino acids, or other nucleophiles to construct complex heterocyclic systems like substituted pyrroles and chromenopyrrolones. nih.govresearchgate.net A three-component reaction between a 1,3-dicarbonyl compound, an arylglyoxal, and an enaminone can produce highly functionalized dihydro-1H-indol-4(5H)-ones in a one-pot process. semanticscholar.org

This compound can serve as the 1,3-dicarbonyl component in these types of transformations. Furthermore, the presence of the bromine atom provides an opportunity for subsequent intramolecular reactions, initiating cascade sequences. After the initial MCR forms a heterocyclic ring, the bromine can act as an electrophilic site or a leaving group to trigger a secondary cyclization, leading to the formation of more complex, fused polycyclic structures. This dual reactivity enhances its utility in combinatorial chemistry and the efficient synthesis of diverse compound libraries. mdpi.com

Analytical and Spectroscopic Characterization Techniques in Research on Methyl 3 Bromo 2,4 Dioxo 4 Phenylbutanoate

Infrared (IR) Spectroscopy for Functional Group Identification

Without access to peer-reviewed studies that have synthesized and characterized this specific compound, any attempt to populate these sections would be speculative and fall short of the professional and authoritative tone required.

At present, the scientific community awaits the publication of research that includes the comprehensive analytical and spectroscopic characterization of Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate to enable a complete scientific profile of this compound.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases. For a compound like this compound, which possesses multiple functional groups contributing to its polarity, chromatographic techniques are particularly effective.

Flash column chromatography is a purification technique that utilizes a stationary phase, typically silica (B1680970) gel, packed into a column. A solvent system, the mobile phase, is pushed through the column with pressure, which speeds up the separation process. This method is a cornerstone for the purification of moderately polar organic compounds like β-ketoesters.

In the purification of compounds structurally similar to this compound, such as other β-dicarbonyls, a common stationary phase is silica gel (40-63 µm particle size). The choice of mobile phase is critical and is often a mixture of a non-polar solvent, like hexanes, and a more polar solvent, such as ethyl acetate (B1210297). The polarity of the eluent is carefully tuned to achieve optimal separation. A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to effectively separate the target compound from impurities. For instance, a gradient might start with a low percentage of ethyl acetate in hexanes and progressively increase to elute compounds with increasing polarity.

Table 1: Illustrative Gradient for Flash Column Chromatography Purification

Step Hexane (%) Ethyl Acetate (%) Volume (Column Volumes) Purpose
1 95 5 2 Elute non-polar impurities
2 90 10 5 Elute the target compound

This table represents a typical gradient that could be optimized for the purification of this compound based on preliminary TLC analysis.

Thin Layer Chromatography (TLC) is a rapid and versatile separation technique used for identifying compounds, determining their purity, and optimizing solvent systems for column chromatography. orgchemboulder.com Analytical TLC is performed on a small scale to monitor the progress of a reaction or to check the purity of a sample, while preparative TLC can be used to purify small quantities of a compound.

For a compound like this compound, analytical TLC would typically be performed on silica gel plates (e.g., Silica Gel 60 F254). pleiades.online A spot of the crude reaction mixture is applied to the plate, which is then developed in a sealed chamber containing a suitable solvent system. The separation is based on the differential adsorption of the compounds onto the silica gel. More polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. orgchemboulder.com Visualization of the separated spots is often achieved using a UV lamp, as the phenyl group in the molecule allows for UV absorbance.

The selection of the eluent for TLC is crucial. A common solvent system for β-ketoesters is a mixture of hexanes and ethyl acetate. The ratio of these solvents is adjusted to achieve an Rf value for the desired compound that is typically between 0.2 and 0.4 for optimal separation in subsequent column chromatography. orgchemboulder.com

Table 2: Example of TLC Analysis for Reaction Monitoring

Compound Rf Value (20% Ethyl Acetate in Hexanes) Observation
Starting Material (e.g., Methyl 2,4-dioxo-4-phenylbutanoate) 0.5 Spot diminishes as reaction proceeds.
This compound 0.35 Spot appears and intensifies as reaction proceeds.

Rf values are illustrative and depend on the specific TLC plate, solvent system, and experimental conditions.

Preparative TLC involves using a thicker layer of silica gel on a larger plate to separate and isolate a desired compound. After development, the band corresponding to the target compound is scraped from the plate, and the compound is extracted from the silica gel with a suitable solvent.

Automated Medium Pressure Liquid Chromatography (MPLC) is a purification technique that bridges the gap between flash chromatography and high-performance liquid chromatography (HPLC). It utilizes pre-packed columns and a pump to deliver the mobile phase at a consistent flow rate, leading to higher resolution and more reproducible separations than traditional flash chromatography. nih.gov

For the purification of complex molecules like this compound, MPLC offers significant advantages in terms of efficiency and automation. The system often includes a UV detector that continuously monitors the eluent, allowing for precise collection of the fractions containing the target compound.

A typical MPLC purification would involve a C18-functionalized silica gel column (reversed-phase) or a standard silica gel column (normal-phase). In a normal-phase separation, a gradient similar to that used in flash chromatography, such as a hexane/ethyl acetate system, would be employed. The automated nature of the system allows for precise and complex gradients to be run, enhancing the separation of closely related impurities.

Table 3: General MPLC Purification Parameters

Parameter Value/Description
Column Pre-packed silica gel column
Mobile Phase A Hexane
Mobile Phase B Ethyl Acetate
Gradient 5% to 40% B over 20 minutes
Flow Rate 10-50 mL/min

| Detection | UV at 254 nm |

These parameters are representative and would be optimized for the specific separation of this compound.

Theoretical Studies and Computational Approaches for Methyl 3 Bromo 2,4 Dioxo 4 Phenylbutanoate

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and intrinsic reactivity of organic compounds like Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate .

A primary focus of such a study would be the exploration of its tautomeric and conformational landscape. Like many β-dicarbonyl compounds, This compound can exist in several tautomeric forms, primarily the diketo and various enol forms. Computational methods can predict the relative stabilities of these tautomers. For instance, studies on the related compound 3-phenyl-2,4-pentanedione (B1582117) have shown that the keto form is generally more stable than the enol form in both the gas phase and in various solvents. orientjchem.orgbohrium.com A similar computational approach for This compound would involve geometry optimization of all possible tautomers and conformers to identify the global minimum energy structure.

The following table illustrates the type of data that would be generated from such calculations. The values are hypothetical and serve to demonstrate the output of a typical DFT study.

Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

Tautomer Relative Energy (kcal/mol)
Diketo 0.00
(Z)-Enol (OH at C2) +2.5
(E)-Enol (OH at C2) +4.8
(Z)-Enol (OH at C4) +3.1
(E)-Enol (OH at C4) +5.5

Furthermore, quantum chemical calculations can provide valuable information about the electronic properties of the molecule. By analyzing the distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for nucleophilic and electrophilic attack. The presence of the bromine atom and the phenyl group would significantly influence these properties. The calculation of atomic charges and electrostatic potential maps would further refine the prediction of its reactivity.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. For This compound , this would involve modeling its participation in various organic transformations, such as alkylations, condensations, or multicomponent reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition states, intermediates, and products. The calculated activation energies for different possible pathways allow for the determination of the most favorable reaction mechanism. For example, DFT-based studies have been used to investigate the mechanism of reactions between 1,3-dicarbonyl compounds and aldehydes. researchgate.net A similar approach could be applied to reactions involving This compound to understand how the bromo substituent affects the reaction profile.

The following table provides a hypothetical example of the kind of energetic data that could be obtained from a computational study of a reaction involving this compound.

Table 2: Hypothetical Calculated Energies for a Reaction Pathway Reaction: Nucleophilic substitution at the bromine atom.

Species Relative Free Energy (kcal/mol)
Reactants (this compound + Nucleophile) 0.0
Transition State +15.2
Intermediate -5.7
Products -12.4

These calculations can also elucidate the role of catalysts in these reactions by modeling the interactions between the catalyst and the substrate at each step of the reaction.

Prediction of Stereochemical Outcomes and Selectivity

When a reaction can produce multiple stereoisomers, computational chemistry can be a valuable tool for predicting the stereochemical outcome. In reactions involving This compound , the stereocenter at the C3 position can lead to the formation of different stereoisomers.

By calculating the energies of the transition states leading to the different stereoisomeric products, it is possible to predict which isomer will be formed preferentially. The energy difference between these transition states can be related to the enantiomeric or diastereomeric excess observed experimentally. This type of analysis has been successfully applied to a wide range of organic reactions. For instance, theoretical studies on the bromination of other cyclic systems have investigated the factors controlling stereo- and regioselectivity. researchgate.net

A hypothetical data table illustrating the prediction of stereoselectivity is shown below.

Table 3: Hypothetical Transition State Energies for a Stereoselective Reaction Reaction: Addition to the carbonyl group leading to two diastereomers.

Transition State leading to Relative Free Energy (kcal/mol) Predicted Product Ratio
Diastereomer A +12.5 95
Diastereomer B +14.3 5

These predictions can guide the choice of reaction conditions and catalysts to favor the formation of the desired stereoisomer.

In Silico Design of Novel Catalysts and Transformations

Computational chemistry is increasingly used in the in silico design of new catalysts and the prediction of novel chemical transformations. For reactions involving This compound , computational methods could be used to design catalysts that enhance reaction rates and selectivities.

This process typically involves screening a library of potential catalysts computationally to identify the most promising candidates for experimental investigation. By modeling the interaction of different catalysts with the substrate, it is possible to identify key structural features of the catalyst that are important for its activity. This information can then be used to design improved catalysts.

Furthermore, computational methods can be used to explore the feasibility of entirely new reactions involving This compound . By calculating the thermodynamics and kinetics of hypothetical reaction pathways, it is possible to identify promising new transformations that could then be tested in the laboratory.

Q & A

What are the common synthetic routes for Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate, and how do reaction conditions influence yield?

Level: Basic
Answer: A widely applicable method involves bromination of diketone intermediates, followed by esterification. For example, analogous brominated esters (e.g., N-(3-bromo-2,4,6-trimethyl-acetanilide)iminodiacetic acid) are synthesized via nucleophilic substitution using brominating agents like NBS (N-bromosuccinimide) under anhydrous conditions . Temperature control (0–5°C) minimizes side reactions such as over-bromination. Solvent choice (e.g., dichloromethane vs. THF) also impacts reactivity; polar aprotic solvents enhance electrophilic substitution. Yield optimization typically requires monitoring via TLC or HPLC to isolate the product before esterification .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Level: Advanced
Answer: Discrepancies in spectral data often arise from tautomerism or solvent effects. For instance, the keto-enol equilibrium in diketones can lead to split peaks in ¹H NMR. Deuterated solvents like DMSO-d₆ may stabilize specific tautomers, simplifying interpretation . Advanced 2D NMR techniques (e.g., HSQC, HMBC) help assign ambiguous signals by correlating ¹H and ¹³C shifts. IR carbonyl stretches (1700–1750 cm⁻¹) should align with both ester and ketone groups; deviations may indicate impurities or incomplete reactions. Cross-referencing with computational models (DFT) or databases like PubChem ensures accuracy .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic
Answer: This compound’s bromine and ketone groups pose respiratory and skin irritation risks. Key protocols include:

  • Storage: Keep at 0–6°C in airtight containers to prevent degradation .
  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in fume hoods to avoid inhalation of vapors, as recommended for structurally similar brominated esters .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?

Level: Advanced
Answer: Density Functional Theory (DFT) simulations can map electrophilic sites (e.g., α-carbonyl positions) prone to nucleophilic attack. For example, LUMO surfaces highlight electron-deficient regions, guiding predictions for Michael additions or Grignard reactions . Molecular docking studies (e.g., AutoDock Vina) may also model interactions with enzymes or catalysts, aiding in designing asymmetric syntheses. Validate predictions experimentally via kinetic studies or isotopic labeling .

What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Level: Advanced
Answer: Scaling introduces issues like exothermicity control and purification efficiency. For bromination steps, gradual reagent addition and jacketed reactors prevent thermal runaway . Chromatography becomes impractical at larger scales; alternatives include recrystallization (using ethanol/water mixtures) or fractional distillation. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progression in real time .

How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity?

Level: Advanced
Answer: Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance the electrophilicity of the diketone moiety, accelerating nucleophilic additions. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity, as seen in analogs like Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate . Hammett σ constants quantify these effects; linear free-energy relationships (LFERs) correlate substituent effects with reaction rates. Experimental validation via competitive kinetic assays is recommended .

What analytical techniques are most reliable for quantifying impurities in this compound?

Level: Basic
Answer: High-resolution mass spectrometry (HRMS) confirms molecular integrity, while GC-MS or LC-MS detects volatile or polar impurities, respectively. For non-volatile by-products, ¹H NMR with suppression techniques (e.g., relaxation filters) isolates minor signals. Quantify impurities via HPLC with UV detection at 254 nm, using calibration curves from synthesized standards .

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Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate

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